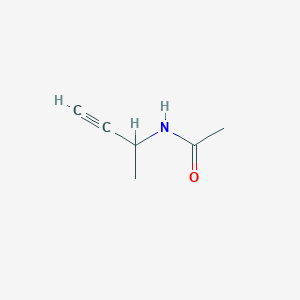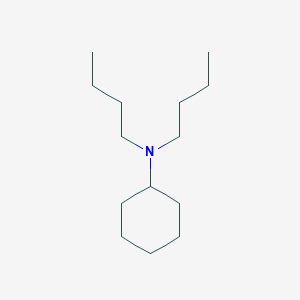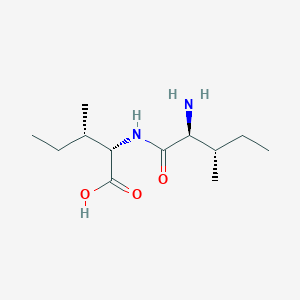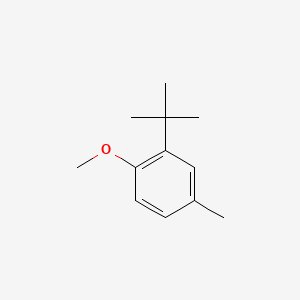
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide (1:1)” is a type of imidazolium-based ionic liquid . Ionic liquids have unique physical, chemical, and biological properties, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies .
Synthesis Analysis
A series of long-chain imidazolium-based ionic liquids (ILs) were synthesized . The synthesis process involved the reaction of arylaldehydes with substituted 1,3-imidazolium chlorides .Molecular Structure Analysis
The molecular structure of these ionic liquids was studied using single X-ray diffraction . This technique provided insights into the preferential inter-ionic interactions, valuable for designing ion combinations that favor a low melting point and exhibit a low tendency for crystallization .Chemical Reactions Analysis
These ionic liquids demonstrated significant antibacterial and antifungal activity . They were evaluated as antimicrobials against a wide range of bacteria and fungi .Physical and Chemical Properties Analysis
These ionic liquids have astonishing diversity of physicochemical properties like ionic conductivity, low melting points and vapor pressure, polarity, possible hydrogen bonds and thermal stability in air and water .Mecanismo De Acción
Safety and Hazards
Due to the wide use of ILs, increasing attention has been paid to their potential toxicological effects on humans and the environment . The toxicity results indicate that ILs containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ILs with long alkyl chain without polar substituents .
Direcciones Futuras
These ionic liquids may be perspective for further investigation as potential low-toxic biocides with high antimicrobial activity against reference and clinical multidrug-resistant strains . This study provides hints towards new design concepts for IL design, similar to the common strategy of employing conformationally flexible ions .
Propiedades
Número CAS |
429641-40-7 |
|---|---|
Fórmula molecular |
C9H17BrN2 |
Peso molecular |
233.15 g/mol |
Nombre IUPAC |
1,3-di(propan-2-yl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C9H17N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MLHLULZHWYTZDP-UHFFFAOYSA-M |
SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
SMILES canónico |
CC(C)N1C=C[N+](=C1)C(C)C.[Br-] |
| 429641-40-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




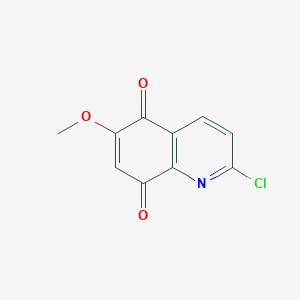
![Tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate](/img/structure/B3190435.png)
